5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride: is a heterocyclic compound with the molecular formula C5H7ClN2S. It is a solid at room temperature and is known for its significant role in various chemical and biological applications. The compound is characterized by its unique structure, which includes a fused pyrrole and thiazole ring system.
Mechanism of Action
Target of Action
Similar compounds have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade .
Mode of Action
It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with thionyl chloride under controlled conditions to form the desired heterocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyrrolo[3,4-d]thiazole derivatives.
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
- 4H-pyrrolo[3,4-d]thiazole
- Pyrrolo[3,4-d]thiazole derivatives
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRXFVNXZQANKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-58-1 | |
Record name | 4H-Pyrrolo[3,4-d]thiazole, 5,6-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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